3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid
Description
Properties
IUPAC Name |
3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-5-6-15-14(11-12)13-3-2-4-16-18(13)20(15)10-9-19(16)8-7-17(21)22/h5-6,11,16H,2-4,7-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWCFMWYVHEBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using reactors designed to handle complex organic reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets relevant to various diseases.
Case Study: Neuroprotective Effects
Research indicates that derivatives of pyrazino[3,2,1-jk]carbazole compounds exhibit neuroprotective properties. A study conducted on similar compounds demonstrated their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and oxidative stress responses.
Anticancer Activity
The unique structure of 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid positions it as a candidate for anticancer drug development.
Case Study: Inhibition of Tumor Growth
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Emerging studies suggest that this compound exhibits antimicrobial activity against a range of pathogens.
Case Study: Bacterial Inhibition
In laboratory settings, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth by disrupting cell membrane integrity.
Neuropharmacology
Given its structural similarity to known psychoactive compounds, this compound may have applications in neuropharmacology.
Case Study: Behavioral Studies
Behavioral assessments in animal models have shown that this compound can influence locomotor activity and anxiety-like behaviors. These findings suggest potential applications in treating anxiety disorders or depression.
Mechanism of Action
The mechanism by which 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pirlindole and Derivatives
- Pirlindole (CAS: 60762-57-4): A pyrazino-carbazole derivative lacking the propionic acid group. It acts as a reversible MAO-A inhibitor and noradrenaline reuptake blocker, with proven antidepressant efficacy . Its hydrochloride and mesylate salts (e.g., pirlindole mesylate, CAS: 60762-57-4) enhance stability and bioavailability .
- In contrast, the carboxylic acid in the target compound may confer higher water solubility or affinity for peripheral targets.
1-(8-Methyl-pyrazino-carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol
- Structure: Features a phenoxy-propanol substituent instead of propionic acid (Molecular formula: C25H30N2O2, MW: 390.53 g/mol) .
- Properties: The bulky 2-methylphenoxy group introduces stereocenters (two undefined), which may complicate synthesis and alter pharmacokinetics. This compound’s larger size could reduce metabolic clearance compared to the target compound.
Chlorinated Ethanone Derivative
- Structure: 2-Chloro-1-(8-methyl-pyrazino-carbazol-3-yl)ethanone (CAS: 28742-49-6) replaces the propionic acid with a ketone and chlorine atom .
- This contrasts with the deprotonated carboxylic acid in the target compound, which may participate in ionic interactions.
3-(Dihydroxyphenyl)propionic Acid Biomarkers
- Examples: Metabolites like 3-(3',4'-dihydroxyphenyl)propionic acid (linked to flavonoid catabolism) and its sulfated/glucuronidated forms .
- Relevance : The propionic acid moiety in the target compound may undergo similar phase II metabolism (e.g., conjugation), impacting its excretion and half-life. However, the carbazole core likely alters metabolic pathways compared to simpler phenylpropionic acids.
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Accessibility: Derivatives like 3-ethyl-8-methyl-pyrazino-carbazole () highlight the feasibility of modifying the core structure, though introducing polar groups (e.g., propionic acid) may require specialized protecting strategies.
- Metabolic Pathways : Propionic acid-containing compounds often undergo glucuronidation/sulfation (), suggesting the target compound may have active metabolites.
- Pharmacological Potential: Structural analogs with MAO inhibition () or kinase-targeting triazoles () suggest the target compound could be optimized for CNS or anticancer applications.
Biological Activity
3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid (CAS No. 314035-95-5) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 298.38 g/mol. The structure features a hexahydro-pyrazino-carbazole moiety which is significant in its biological interactions.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of carbazole have been shown to inhibit tumor growth by targeting various signaling pathways involved in cancer progression. The mechanism often involves the inhibition of angiogenesis and modulation of apoptotic pathways .
Table 1: Summary of Anticancer Studies
| Study Reference | Compound Tested | Result | Mechanism |
|---|---|---|---|
| Carbazole Derivatives | Inhibition of tumor growth | Angiogenesis inhibition | |
| Related Compounds | Induction of apoptosis | Modulation of apoptotic pathways |
2. Neuroprotective Effects
The compound's structural similarity to neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that hexahydro-pyrazino derivatives can protect neuronal cells from oxidative stress and apoptosis . These effects are crucial in conditions such as Alzheimer's and Parkinson's diseases.
Case Study: Neuroprotection
A study conducted on neuronal cell lines demonstrated that treatment with similar pyrazino compounds resulted in significant cell viability improvements under oxidative stress conditions. The proposed mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
3. Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and neurodegeneration. Compounds related to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Table 2: Summary of Anti-inflammatory Studies
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from heterocyclic intermediates. A common strategy includes:
- Cyclization reactions : Formation of the pyrazino-carbazole core via acid-catalyzed or thermal cyclization of precursors (e.g., hydrazine derivatives) .
- Functionalization : Introduction of the propionic acid side chain using coupling agents like carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at elevated temperatures (100°C) to activate carboxylic acid intermediates .
- Purification : Recrystallization from solvent mixtures (e.g., DMF/isopropanol) to isolate high-purity products .
Key Considerations : Reaction time, solvent choice, and catalyst selection critically influence yield and purity. For example, highlights a 24-hour reflux period for cyclization .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions and stereochemistry. For instance, aromatic protons in carbazole derivatives typically appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 1.5–2.5 ppm .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) and hydrogen bonding patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
Quality Control : Cross-validation using elemental analysis (C, H, N percentages) ensures purity, as demonstrated in for related pyrazolo-triazolo-pyrimidines .
Basic: What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity : Disk diffusion or broth microdilution assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with streptomycin and clotrimazole as positive controls .
- Anti-Proliferative Assays : Cell Counting Kit-8 (CCK-8) or MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) to measure IC values .
- Flow Cytometry : Assess apoptosis via Annexin V/PI staining or cell cycle arrest (e.g., G1/S phase blockade) .
Advanced: How can researchers investigate the molecular mechanisms underlying the biological effects of this compound?
Methodological Answer:
- Pathway Analysis : Western blotting to quantify protein expression (e.g., mTOR, p70S6K) in treated vs. control cells, as shown in for autophagy induction .
- Gene Knockdown/Overexpression : Use siRNA or CRISPR to validate target involvement (e.g., autophagy-related genes like LC3 or Beclin-1) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities with enzymes or receptors, supported by in silico tools like SwissADME for pharmacokinetic insights .
Advanced: What strategies are recommended for addressing contradictory results in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to rule out variability .
- Orthogonal Validation : Confirm activity using complementary assays (e.g., combine CCK-8 with clonogenic survival assays) .
- Compound Purity Verification : Reanalyze via HPLC or LC-MS to exclude impurities, as emphasized in for triazolo-thiadiazine derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified substituents (e.g., methyl, trifluoromethyl, or methoxy groups) to assess impacts on lipophilicity and bioactivity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid moiety) using software like Schrödinger’s Phase .
- In Vivo Correlation : Test optimized derivatives in animal models for bioavailability and toxicity, guided by in silico ADME predictions .
Advanced: What methodologies are employed to assess the pharmacokinetic properties of derivatives of this compound?
Methodological Answer:
- Lipophilicity (LogP) : Determine via shake-flask method or HPLC retention time, comparing with reference drugs (e.g., celecoxib) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life () and intrinsic clearance .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
